![molecular formula C17H28N2O3S B216261 N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide, commonly known as DPA, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. DPA is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Wirkmechanismus
DPA inhibits the activity of N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide, which is an enzyme that is overexpressed in many types of cancer cells. N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide plays a crucial role in regulating the pH of cancer cells, which is essential for their survival and growth. By inhibiting N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide, DPA disrupts the pH regulation of cancer cells, leading to their death. DPA has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer.
Biochemical and Physiological Effects:
DPA has been shown to have a selective inhibitory effect on N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide, with little or no effect on other carbonic anhydrase isoforms. This selectivity makes DPA a potential therapeutic agent for cancer treatment, as it can target cancer cells without affecting normal cells. DPA has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for lab experiments, including its high potency and selectivity for N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide, its ability to selectively label N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide-expressing cancer cells, and its potential use in cancer diagnosis and imaging. However, DPA also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using DPA.
Zukünftige Richtungen
There are several future directions for research on DPA, including its potential use in combination therapy with other cancer drugs, its use in the development of targeted cancer therapies, and its potential use in the treatment of other diseases, such as inflammatory diseases. Further research is also needed to optimize the synthesis method of DPA, improve its solubility, and reduce its toxicity. Overall, DPA has great potential as a therapeutic agent for cancer treatment and other diseases, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of DPA involves the reaction of 4-aminobenzenesulfonamide with 3-methyl-2-butanone in the presence of a catalyst to yield the final product. The reaction is carried out under specific conditions to ensure high yield and purity of the product. The synthesis method has been optimized to produce DPA on a large scale for research purposes.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide, which is overexpressed in many types of cancer cells. DPA has also been studied for its potential use in imaging and diagnosis of cancer cells. Recent studies have shown that DPA can be used as a fluorescent probe to selectively label N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide-expressing cancer cells, making it a potential tool for cancer diagnosis and imaging.
Eigenschaften
Produktname |
N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide |
---|---|
Molekularformel |
C17H28N2O3S |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H28N2O3S/c1-5-11-19(12-6-2)23(21,22)16-9-7-15(8-10-16)18-17(20)13-14(3)4/h7-10,14H,5-6,11-13H2,1-4H3,(H,18,20) |
InChI-Schlüssel |
PTUDGMWFMJEZPV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)C |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.